2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C11H11FOS It is characterized by the presence of a fluorophenyl group attached to a sulfanyl group, which is further connected to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 2-fluorothiophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)sulfanyl]cyclopentan-1-one
- 2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one
- 2-[(2-Methylphenyl)sulfanyl]cyclopentan-1-one
Uniqueness
2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11FOS |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(2-fluorophenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H11FOS/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,11H,3,5,7H2 |
InChI Key |
PDXPFNAPKRHHMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)SC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.